molecular formula C11H12N2O2 B8766990 Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)- CAS No. 62089-84-3

Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)-

Cat. No. B8766990
Key on ui cas rn: 62089-84-3
M. Wt: 204.22 g/mol
InChI Key: IJZZSWLXYHJDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04089976

Procedure details

Similarly, 1,2,3,4-tetrahydro-4-oxo-1-naphthylamine and excess urea are mixed and heated until ammonia evolution ceases. The solid product, 1,2,3,4-tetrahydro-4-oxo-1-naphthylurea, is washed with water, collected by filtration and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH2:12])[CH2:4][CH2:3]1.[NH2:13][C:14](N)=[O:15].N>>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH:12][C:14]([NH2:13])=[O:15])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(C2=CC=CC=C12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solid product, 1,2,3,4-tetrahydro-4-oxo-1-naphthylurea, is washed with water
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
O=C1CCC(C2=CC=CC=C12)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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